molecular formula C13H10O2 B3079404 6H-Benzo[c]chromen-10-ol CAS No. 1068441-36-0

6H-Benzo[c]chromen-10-ol

Cat. No.: B3079404
CAS No.: 1068441-36-0
M. Wt: 198.22 g/mol
InChI Key: DRIBYBNAQWKELE-UHFFFAOYSA-N
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Description

6H-Benzo[c]chromen-10-ol is a polycyclic aromatic compound that belongs to the family of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a fused benzene and chromene ring system with a hydroxyl group at the 10th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Benzo[c]chromen-10-ol typically involves a multi-step process. One common method starts with the reaction of salicylaldehyde with α,β-unsaturated carbonyl compounds to form the chromene core. This is followed by a regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, and subsequent oxidative aromatization to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of metal-free catalysts and environmentally friendly solvents is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6H-Benzo[c]chromen-10-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 6H-Benzo[c]chromen-10-one.

    Reduction: Formation of 6H-dihydrobenzo[c]chromen-10-ol.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

6H-Benzo[c]chromen-10-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and cancer.

    Industry: Used in the development of dyes, pigments, and organic semiconductors.

Mechanism of Action

The mechanism of action of 6H-Benzo[c]chromen-10-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the aromatic ring system can interact with enzymes and receptors, modulating their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    6H-Benzo[c]chromen-6-one: Similar structure but with a ketone group instead of a hydroxyl group.

    6H-Benzo[c]chromen-6-ol: Similar structure but with the hydroxyl group at the 6th position.

    6H-Dibenzo[c,f]chromene: Contains an additional benzene ring fused to the chromene system.

Uniqueness

6H-Benzo[c]chromen-10-ol is unique due to the specific position of the hydroxyl group, which influences its chemical reactivity and biological activity. The presence of the hydroxyl group at the 10th position allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

6H-benzo[c]chromen-10-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-11-6-3-4-9-8-15-12-7-2-1-5-10(12)13(9)11/h1-7,14H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIBYBNAQWKELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)C(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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